BGP-15, a hydroximic acid derivative, is a compound that has garnered interest for its potential therapeutic applications, particularly in the realm of cardiovascular health and mitochondrial protection. It is known for its ability to induce stress-inducible heat shock proteins, which play critical roles in cellular protection against stressors such as oxidative damage. BGP-15 has been studied in various experimental models, demonstrating protective effects on heart function, liver health, and mitochondrial integrity.
BGP-15 was originally developed as a therapeutic agent to enhance the body's response to stress by upregulating heat shock proteins. Research has shown that it can significantly improve outcomes in models of heart failure and oxidative stress, suggesting its utility in treating conditions associated with mitochondrial dysfunction and inflammation .
BGP-15 is classified as a small molecule drug with antioxidant properties. It is recognized for its role in cellular protection mechanisms and is often categorized under compounds that influence mitochondrial function and stress responses.
The synthesis of BGP-15 involves several chemical reactions that typically start from readily available precursors. The most common synthetic route includes the reaction of nicotinic acid derivatives with hydroxylamine to form amidoxime derivatives. This reaction can be optimized through various conditions to enhance yield and purity.
The synthesis generally requires careful control of reaction conditions, including temperature, pH, and reaction time. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized compound .
BGP-15 has a distinctive molecular structure characterized by a hydroxylamine functional group attached to a nicotinic acid backbone. Its chemical structure can be represented as follows:
The molecular formula of BGP-15 is , with a molecular weight of approximately 270.31 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using infrared spectroscopy (IR) and mass spectrometry (MS) for further structural confirmation.
BGP-15 participates in various chemical reactions that are primarily related to its antioxidant activity. It can scavenge free radicals and modulate oxidative stress pathways within cells. Notably, it interacts with reactive oxygen species (ROS) and influences signaling pathways associated with cell survival.
In vitro studies have demonstrated that BGP-15 reduces oxidative stress markers in cell cultures exposed to harmful agents such as lipopolysaccharides or acetaminophen overdose. The compound's ability to modulate mitochondrial membrane potential and inhibit apoptosis-related signaling pathways highlights its role in protecting against cellular damage .
The mechanism through which BGP-15 exerts its effects involves the upregulation of heat shock proteins, particularly heat shock protein 70. These proteins assist in refolding denatured proteins and preventing aggregation under stress conditions. Additionally, BGP-15 enhances mitochondrial function by stabilizing mitochondrial membranes and promoting energy metabolism.
Experimental data indicate that treatment with BGP-15 leads to increased phosphorylation of insulin-like growth factor 1 receptor in cardiac tissues, which correlates with improved cardiac function in models of heart failure . This suggests a multifaceted mechanism involving both direct antioxidant activity and modulation of cellular signaling pathways.
BGP-15 is typically presented as a white crystalline solid. It is soluble in water and organic solvents such as ethanol, which facilitates its formulation in pharmaceutical preparations.
The compound exhibits significant stability under physiological conditions but may degrade under extreme pH or temperature variations. Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals effectively.
Relevant analyses include:
BGP-15 has been explored for various scientific applications, particularly in:
BGP-15 (chemical name: O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime) functions as a noncompetitive poly(ADP-ribose) polymerase inhibitor with a dissociation constant (K~i~) of 57 ± 6 µM [ [2] [6]]. This inhibition directly mitigates ischemia-reperfusion injury by attenuating nuclear poly(ADP-ribose) polymerase auto-ADP-ribosylation and reducing reactive oxygen species generation [ [2]]. Mitochondrially, BGP-15 diminishes reactive oxygen species production by enhancing electron transport chain efficiency and preventing cardiolipin peroxidation [ [1] [9]]. These actions preserve adenosine triphosphate synthesis, evidenced by in vivo phosphorus-31 nuclear magnetic resonance spectroscopy showing 40–50% higher adenosine triphosphate levels in BGP-15-treated kidneys during cisplatin-induced stress [ [6]]. The compound’s dual targeting of poly(ADP-ribose) polymerase activity and mitochondrial reactive oxygen species establishes a cytoprotective mechanism applicable to metabolic, cardiovascular, and chemotoxicity contexts.
Table 1: Key Effects of Poly(ADP-ribose) Polymerase Inhibition by BGP-15
| Parameter | Impact of BGP-15 | Experimental Model |
|---|---|---|
| Poly(ADP-ribose) polymerase activity | 57 µM K~i~ (mixed-type inhibition) | Isolated enzyme kinetics |
| Reactive oxygen species production | 60–90% reduction | Rat heart mitochondria |
| DNA strand breaks | Significant decrease | Langendorff-perfused rat hearts |
| Adenosine triphosphate preservation | 40–50% increase | Cisplatin-treated kidneys |
BGP-15 co-induces molecular chaperones, including heat shock protein 70, through epigenetic modulation rather than direct heat shock factor protein 1 binding [ [3] [7]]. It inhibits histone deacetylase activity, increasing histone H3 and H4 acetylation at heat shock protein gene promoters. This chromatin remodeling enhances heat shock factor protein 1 accessibility to heat shock elements, lowering the thermal activation threshold for heat shock protein transcription [ [3]]. Consequently, BGP-15 enables heat shock protein 70 expression at febrile temperatures (40–42°C), potentiating proteostasis during metabolic or proteotoxic stress [ [3]]. Unlike classical heat shock protein inducers (e.g., bimoclomol), BGP-15 accelerates both heat shock factor protein 1 activation and attenuation cycles without prolonging DNA binding [ [7]]. This mechanism is critical in proteinopathic diseases, as validated by increased heat shock protein 70 in insulin-resistant skeletal muscle and dystrophic cardiomyocytes following BGP-15 administration [ [1] [5]].
BGP-15 antagonizes stress-activated kinase pathways by suppressing c-Jun N-terminal kinase and p38 mitogen-activated protein kinase phosphorylation [ [4] [9]]. In imatinib-induced cardiotoxicity models, BGP-15 reduced c-Jun N-terminal kinase activation by 60–70%, concurrently enhancing tyrosine phosphorylation of the insulin receptor beta subunit [ [4]]. This dual modulation rebalances cellular signaling toward survival pathways: inhibited c-Jun N-terminal kinase/p38 prevents apoptosis and inflammation, while augmented insulin receptor signaling promotes metabolic homeostasis [ [1] [4]]. The insulin-sensitizing effect is particularly notable in Zucker diabetic fatty rats, where BGP-15 restored insulin receptor substrate 1 phosphorylation and glucose uptake [ [1]]. This pathway intersection explains BGP-15’s efficacy in metabolic syndrome models, where c-Jun N-terminal kinase overactivation contributes to insulin resistance.
Table 2: BGP-15-Mediated Signaling Pathway Modulations
| Signaling Pathway | Effect of BGP-15 | Functional Outcome |
|---|---|---|
| c-Jun N-terminal kinase/p38 | Phosphorylation ↓60–70% | Reduced apoptosis & inflammation |
| Insulin receptor | Tyrosine phosphorylation ↑50% | Enhanced glucose uptake |
| Akt | Serine-473 phosphorylation ↑2-fold | Cell survival & mitochondrial biogenesis |
| Glycogen synthase kinase 3β | Inactivation via phosphorylation | Inhibition of pathological hypertrophy |
BGP-15 robustly activates protein kinase B (Akt) by promoting serine-473 phosphorylation, which subsequently inactivates glycogen synthase kinase 3β via phosphorylation at serine-9 [ [4] [9]]. In spontaneously hypertensive rats with heart failure, BGP-15 increased cardiac phosphorylated Akt levels by 2-fold, concomitant with enhanced mitochondrial biogenesis and reduced fibrosis [ [9]]. This Akt/glycogen synthase kinase 3β axis cross-talks with insulin-like growth factor 1 receptor signaling: BGP-15 reverses insulin-like growth factor 1 receptor phosphorylation deficits in atrial fibrillation models, recruiting phosphoinositide 3-kinase-independent Akt activation [ [5] [9]]. Consequently, glycogen synthase kinase 3β inactivation blocks pathological hypertrophy mediators (e.g., nuclear factor of activated T-cells), while Akt-mediated mitochondrial biogenesis increases peroxisome proliferator-activated receptor gamma coactivator 1-alpha and nuclear respiratory factor 1 expression by 30–40% [ [9]]. These dynamics preserve energy metabolism in failing cardiomyocytes and neurons, positioning Akt/glycogen synthase kinase 3β as a nodal point for BGP-15’s cardioprotective and neuroprotective actions.
BGP-15 intercalates into plasma membranes, selectively remodeling cholesterol-rich lipid rafts [ [7]]. Molecular dynamics simulations demonstrate that BGP-15 stabilizes nanometer-scale membrane platforms under thermal stress, preventing their disintegration at febrile temperatures (≥40°C) [ [7]]. This physicochemical action facilitates receptor signaling by promoting Rac1 translocation to membrane rafts in melanoma cells, initiating downstream heat shock protein synthesis [ [7]]. Additionally, BGP-15 enhances membrane fluidity, evidenced by fluorescence recovery after photobleaching assays showing 20–30% faster lipid diffusion in treated Chinese hamster ovary cells [ [7]]. The reorganization of membrane microdomains optimizes stress signal transduction—e.g., insulin receptor and insulin-like growth factor 1 receptor clustering—while reducing reactive oxygen species-induced lipid peroxidation by 40–50% in cardiac tissues [ [1] [9]]. This "membrane-lipid therapy" represents a unique mechanism whereby BGP-15’s membrane effects prime cellular stress resilience independently of direct protein interactions.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1